2-Chloro-3-methylimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is classified as a heterocyclic aromatic compound and is known for its presence in cooked meats and its role as a mutagenic agent.
The compound can be synthesized through various chemical methods, often involving the reaction of pyridine derivatives with halogenated reagents under specific conditions. Its structural characteristics and reactivity have been extensively studied in the context of drug development and environmental toxicology.
2-Chloro-3-methylimidazo[1,2-a]pyridine is classified under the following categories:
The synthesis of 2-chloro-3-methylimidazo[1,2-a]pyridine can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 2-chloro-3-methylimidazo[1,2-a]pyridine features:
The molecular formula is with a molecular weight of approximately 171.59 g/mol. The compound exhibits distinct NMR and mass spectrometry profiles that confirm its structure.
2-Chloro-3-methylimidazo[1,2-a]pyridine participates in various chemical reactions:
Reactions are typically performed under controlled conditions to minimize side reactions and maximize yield. Solvent choice (e.g., dichloromethane or dimethylformamide) plays a crucial role in solubility and reactivity.
The mechanism by which 2-chloro-3-methylimidazo[1,2-a]pyridine exerts its biological effects is primarily linked to its mutagenic properties. It can form DNA adducts through electrophilic attack on nucleophilic sites within DNA bases, leading to mutations during DNA replication.
Studies have shown that compounds in this class can activate cellular pathways associated with carcinogenesis, making them significant in toxicological studies .
Relevant data from spectral analysis indicates characteristic absorption bands that confirm its structural features .
The primary applications of 2-chloro-3-methylimidazo[1,2-a]pyridine include:
Imidazo[1,2-a]pyridine represents a privileged scaffold in drug discovery, with its medicinal significance validated by multiple FDA-approved therapeutics. Zolpidem (Ambien®), introduced in the 1990s, revolutionized insomnia treatment as a selective GABA_A receptor agonist, leveraging the core's ability to cross the blood-brain barrier while maintaining favorable pharmacokinetics [2] [7]. Concurrently, alpidem demonstrated anxiolytic activity through peripheral benzodiazepine receptor modulation, though later withdrawn due to hepatotoxicity concerns. Antiulcer agent zolimidine and cardiotonic olprinone further exemplify the scaffold's therapeutic versatility, targeting gastrointestinal proton pumps and phosphodiesterase III, respectively [3] [7]. This historical progression underscores the scaffold's adaptability across diverse target classes.
The 21st century witnessed expanded exploration into anticancer and anti-infective applications. Derivatives like telacebec (Q203), currently in Phase II trials, inhibit Mycobacterium tuberculosis cytochrome bcc complex with nanomolar potency (IC₅₀: 0.03–5.0 μM) against drug-resistant strains, highlighting the scaffold's relevance in modern antimicrobial development [2]. Additionally, imidazo[1,2-a]pyridine-based PI3K p110α inhibitors (e.g., compound 12 from [6]) demonstrated potent enzyme inhibition (IC₅₀: 3.9 nM) and in vivo tumor growth suppression (TGI: 75%), establishing its oncological significance [6] [9].
Table 1: Marketed Therapeutics Featuring Imidazo[1,2-a]pyridine Core
Compound | Therapeutic Category | Primary Target | Indication |
---|---|---|---|
Zolpidem | Central Nervous System | GABA_A Receptor | Insomnia |
Alpidem | Anxiolytic | Peripheral BZD Receptor | Anxiety (Withdrawn) |
Zolimidine | Gastrointestinal | Proton Pump | Gastric Ulcer |
Olprinone | Cardiovascular | Phosphodiesterase III | Acute Heart Failure |
Telacebec (Q203) | Anti-tubercular | Cytochrome bcc Complex | Drug-Resistant Tuberculosis |
Functionalization at C2 and C3 positions critically determines pharmacological profiles by influencing electronic distribution, steric occupancy, and intermolecular interactions. The C3 position, being electron-rich, serves as the primary site for electrophilic modifications, while C2 substitutions dictate steric accessibility to target binding pockets [1] [4].
C3 Modifications:
C2 Modifications:
Table 2: Structure-Activity Relationships at C2 and C3 Positions
Position | Substituent | Biological Impact | Potency Enhancement |
---|---|---|---|
C3 | Biaryl ether carboxamide | Anti-tubercular activity | MIC₉₀ ≤0.006 μM [2] |
C3 | 4-NO₂-phenylpropenone | Antifungal activity | MIC = 41.98 μΜ [5] |
C3 | Morpholinylalkyl | Improved solubility & AChE inhibition | IC₅₀ = 79 μΜ [7] |
C2 | Chloro | Kinase inhibition (π-stacking with Tyr-1230) | c-Met IC₅₀ = 3.9 nM [9] |
C2 | Methyl | Metabolic stability & steric shielding | ↑ t₁/₂ in microsomes [9] |
The strategic combination of 2-chloro and 3-methyl substituents creates a synergistic pharmacophore with optimized electronic, steric, and metabolic properties. The chloro group serves dual roles: as a halogen bond donor enhancing target engagement and as a synthetic handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to generate diverse libraries [1] [9]. Concurrently, the 3-methyl group exerts electron-donating effects that fine-tune the scaffold's electron density, crucial for maintaining π-π stacking with tyrosine residues in kinase domains, as validated in c-Met cocrystal models (PDB: 3ZXZ) [9].
Metabolically, the methyl group mitigates oxidative vulnerability at C3. Comparative microsomal studies of 3-H vs. 3-methyl analogues demonstrate significantly extended half-lives (t₁/₂: >120 min vs. 28 min for 3-H derivatives), attributable to blocked hydroxylation pathways [9]. This stability is further augmented by the chloro group's steric shielding of adjacent positions.
Synthetic accessibility underpins its lead suitability. Efficient routes involve:
Table 3: Comparative Properties of 2-Chloro-3-methyl Derivatives vs. Analogues
Property | 2-Cl-3-Me Imidazopyridine | 3-H Analogues | 2-H Analogues |
---|---|---|---|
c-Met Enzymatic IC₅₀ | 3.9 nM | 2.18 μM | 0.76 μM |
Microsomal t₁/₂ (Human) | >120 min | 28 min | 45 min |
Synthetic Yield Range | 85–90% | 60–75% | 70–88% |
π-Stacking Energy (kJ/mol) | -42.7 (with Tyr-1230) | -28.9 | -31.2 |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2